
Methyl (4-((4-(tetrahydrofuran-3-yl)-1,4-diazepan-1-yl)sulfonyl)phenyl)carbamate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound [(3S)-tetrahydrofuran-3-yl] N-[[3-[(3-methoxy-4-oxazol-5-yl-phenyl)carbamoylamino]phenyl]methyl]carbamate seems to have a similar structure. It has a molecular weight of 452.47 and is stored in a refrigerator .
Synthesis Analysis
There is a patent that describes an improved process for the manufacture of Posaconazole, an anti-fungal agent belonging to the category of substituted Tetrahydrofuran Triazole compound . This process also describes the preparation of key intermediates in the synthesis of Posaconazole .Chemical Reactions Analysis
The compound Tetrahydrofuran-3-yl 4-methylbenzenesulfonate is used in research and development, including drug metabolism studies .Physical and Chemical Properties Analysis
The compound (Tetrahydrofuran-3-yl)methyl 4-methylbenzenesulfonate has a molecular weight of 256.32 . It is stored at room temperature and is available in a solid form .Wissenschaftliche Forschungsanwendungen
Thin-Layer Chromatographic Detection
Carbosulfan, a compound related to Methyl (4-((4-(tetrahydrofuran-3-yl)-1,4-diazepan-1-yl)sulfonyl)phenyl)carbamate, is used in pesticides and can be detected through thin-layer chromatography. This method is crucial in forensic science for identifying poisoning cases involving carbamate pesticides like carbosulfan (Bhatia & Sharma, 2011).
Biological and Nonbiological Modifications
Methylcarbamate insecticides undergo various modifications such as hydrolysis, oxidation, dealkylation, and conjugation in biological systems, forming different products. These modifications are essential for understanding the metabolic pathways and environmental impact of these compounds (Knaak, 1971).
Chemical Synthesis and Reactions
- Research shows the efficient rearrangement of oxime mesitylenesulfonates, related to the structure of this compound, into lactams and amides, which are important in pharmaceuticals (Ramalingan & Park, 2008).
- Another study discusses the direct preparation of N-(Alk-1-en-1-yl)carbamates from cyclic ketones and unsubstituted carbamates, highlighting the chemical versatility of carbamate derivatives (Dupau et al., 2002).
Structural Analysis
- The X-ray crystallographic structure determination of a stable, crystalline carbonic anhydride of an N-protected α-amino acid, using methods that can also apply to this compound, provides insights into molecular structure and interactions (Chan et al., 1992).
Pharmaceutical Applications
- The compound PF-04958242, a tetrahydrofuran ether related to this compound, has been identified as a potent α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid receptor potentiator. It shows potential for treating cognitive deficits in schizophrenia patients (Shaffer et al., 2015).
Environmental Impact
- Studies on the degradation of carbofuran derivatives in restricted water environments indicate the significant influence of soil composition on the stability of carbamates, which is crucial for environmental safety and pesticide management (Morales et al., 2012).
Safety and Hazards
Eigenschaften
IUPAC Name |
methyl N-[4-[[4-(oxolan-3-yl)-1,4-diazepan-1-yl]sulfonyl]phenyl]carbamate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H25N3O5S/c1-24-17(21)18-14-3-5-16(6-4-14)26(22,23)20-9-2-8-19(10-11-20)15-7-12-25-13-15/h3-6,15H,2,7-13H2,1H3,(H,18,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ALVXKPYNWOPFLI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)NC1=CC=C(C=C1)S(=O)(=O)N2CCCN(CC2)C3CCOC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H25N3O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
383.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![N-{[6-(hydroxymethyl)-5-methyl-8-oxa-5-azaspiro[3.5]nonan-6-yl]methyl}prop-2-enamide](/img/structure/B2961811.png)
![N-[4-(2-chloro-1,1,2-trifluoroethoxy)phenyl]-2-(3-oxo-1,2,3,4-tetrahydroquinoxalin-2-yl)acetamide](/img/structure/B2961812.png)
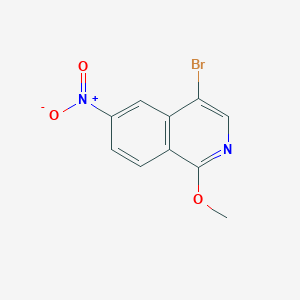
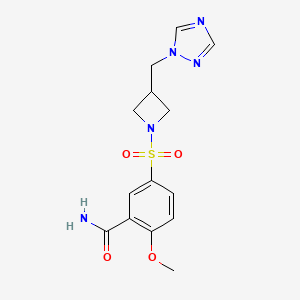
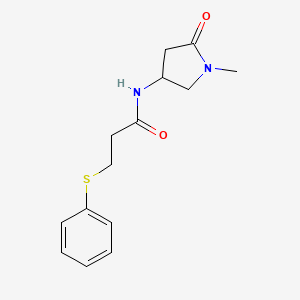


![1-(2-(naphthalen-2-yl)-2-oxoethyl)-3-(pyridin-3-ylmethyl)pyrido[3,2-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2961824.png)
![1-(Benzo[d]thiazol-2-yl)ethyl 2-(1,3-dioxoisoindolin-2-yl)acetate](/img/structure/B2961826.png)
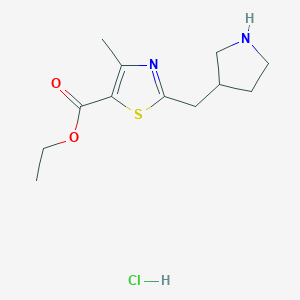
![4-[(3-Methylphenyl)methyl]-1,3-dihydroquinoxalin-2-one](/img/structure/B2961828.png)
![N-((4-(phenylthio)tetrahydro-2H-pyran-4-yl)methyl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide](/img/structure/B2961829.png)
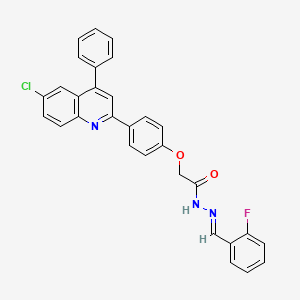
![N-[(2-chlorophenyl)methyl]-N-methyl-3-oxobutanamide](/img/structure/B2961832.png)
